Dynemicin A

Description

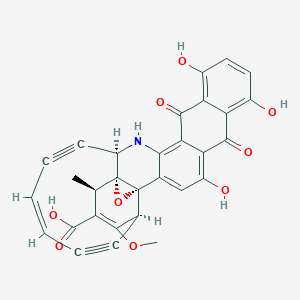

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C30H19NO9 |

|---|---|

Poids moléculaire |

537.5 g/mol |

Nom IUPAC |

(2R,4S,5S,8R,11Z,15S)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid |

InChI |

InChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1 |

Clé InChI |

AFMYMMXSQGUCBK-AKMKHHNQSA-N |

SMILES |

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |

SMILES isomérique |

C[C@H]1C(=C([C@H]2C#C/C=C\C#C[C@H]3[C@]14[C@]2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |

SMILES canonique |

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |

Synonymes |

dynemicin A |

Origine du produit |

United States |

Biosynthesis of Dynemicin a

Microbial Origin and Producing Organism Identification

Dynemicin A is a natural product isolated from the soil bacterium Micromonospora chersina. wikipedia.org This actinomycete, first discovered in a soil sample from the Gujarat State of India, is the primary known producer of this complex enediyne antibiotic. wikipedia.orgoup.com The producing strain, initially designated M956-1, was later identified as Micromonospora chersina sp. nov. acs.orgnih.gov The production of this compound by this microorganism can be significantly enhanced by supplementing the culture medium with sodium iodide. oup.comnih.gov

Elucidation of Biosynthetic Pathways and Key Intermediates

The intricate biosynthetic pathway of this compound has been a subject of intense scientific investigation. The cloning and sequencing of the dynemicin biosynthetic gene cluster from Micromonospora chersina ATCC 53710 have provided a genetic roadmap for understanding its formation. nih.govnih.gov This has enabled the in-vitro study of the gene products to decipher their roles in assembling this unique molecule. nih.goviucr.org

Polyketide synthases (PKSs) are central to the biosynthesis of this compound, responsible for constructing the carbon backbones of its major structural components from simple acetate (B1210297) units. acs.orgpnas.org

The formation of the characteristic 10-membered enediyne core of this compound is initiated by a highly reducing, iterative type I polyketide synthase (PKS), often referred to as PKSE. pnas.orgresearchgate.netacs.org This enzyme, designated DynE8 in the dynemicin gene cluster, catalyzes the assembly of a linear polyene precursor. nih.govresearchgate.netnih.gov This polyene then undergoes a series of complex enzymatic transformations to form the reactive enediyne "warhead". nih.govnsf.gov The PKSE is a multifunctional protein containing several domains, including a ketosynthase, acyltransferase, acyl carrier protein, ketoreductase, dehydratase, and phosphopantetheinyl transferase domain, all of which work in a coordinated fashion. acs.org

The elucidation of the this compound biosynthetic pathway has been advanced by the identification and characterization of key intermediates. While many intermediates are transient and difficult to isolate, several have been identified, providing crucial insights into the biosynthetic sequence.

Characterization of Specific Biosynthetic Intermediates

Identification of Iodoanthracene-γ-Thiolactone as a Precursor to the Anthraquinone (B42736) Moiety

A pivotal discovery in understanding this compound's assembly was the identification of an unusual mid-pathway intermediate, an iodoanthracene-γ-thiolactone. nih.govnih.govresearchgate.net This compound was established as a key precursor specifically for the anthraquinone portion of the final molecule. nih.govnih.govdigitellinc.comresearchgate.net Evidence for its role comes from studies where this iodoanthracene, when supplied externally, was selectively incorporated into the final this compound structure. researchgate.net Further validation was provided by experiments with mutant strains of the producing organism, Micromonospora chersina. digitellinc.comnih.gov When a specific gene, orf15, is deleted, the production of this compound ceases entirely. digitellinc.com However, production can be restored by feeding the mutant culture with the iodoanthracene-γ-thiolactone intermediate, confirming that the enzyme encoded by orf15 is essential for the formation of this precursor. digitellinc.comnih.gov This finding highlights a rare biosynthetic step and provides a critical link in the pathway leading to the anthraquinone core. researchgate.netpnas.org

Common Polyene Precursors (e.g., β-Hydroxyhexaene)

Despite the structural dissimilarity between the enediyne and anthraquinone halves of this compound, research has revealed that both moieties derive from a common linear precursor. researchgate.netacs.orgnih.gov The biosynthesis is initiated by an iterative highly-reducing polyketide synthase (PKS), DynE8, which generates an acyl carrier protein-bound β-hydroxyhexaene. acs.orgnih.gov This C16 polyketide is considered the foundational building block. nih.govacs.org The pathway then bifurcates, with the β-hydroxyhexaene precursor partitioning into two parallel routes to form the structurally distinct enediyne and anthraquinone components. nih.govacs.org This dual functionality of the PKS in providing the carbon skeleton for both halves is a remarkable feature of the biosynthetic pathway. nih.gov

Enzymatic Mechanisms in this compound Bioconstruction

The transformation of the linear polyene precursor into the complex, fused structure of this compound is carried out by a series of dedicated enzymes. Structural and functional studies of these proteins have begun to unravel the precise chemical steps involved.

Structural and Functional Characterization of Biosynthetic Enzymes (e.g., DynF, DynU16, Orf15)

Several key enzymes from the dynemicin biosynthetic gene cluster have been characterized, providing insight into their specific roles.

DynF (Orf15): The gene product of orf15, named DynF, is essential for the biosynthesis. digitellinc.comnsf.gov Gene inactivation experiments demonstrated that its absence halts production, suggesting it is involved in an early step. nsf.gov Structural characterization by X-ray crystallography revealed that DynF is a dimeric, eight-stranded β-barrel protein. nsf.goviucr.orgnih.gov Intriguingly, a molecule of palmitic acid was found bound within a cavity in the protein's structure, suggesting that DynF's function involves binding the hydrophobic polyene precursor, which is central to the synthesis of both the enediyne core and the iodoanthracene intermediate. nsf.goviucr.orgnih.gov

DynU16: The crystal structure of DynU16 has been determined at 1.5 Å resolution. researchgate.netnih.govnih.gov It adopts a di-domain helix-grip fold, creating an elongated open cavity between the domains. researchgate.netnih.gov The dimensions and chemical nature of this cavity appear to be highly compatible with the geometry of a linear polyene substrate. researchgate.netnih.govnih.gov This structural evidence suggests that DynU16 is involved in the upstream steps of biosynthesis, potentially acting as a cyclase or dehydratase that helps shape the polyene chain into a cyclic precursor. researchgate.netnih.gov

Orf14 and Orf16: These two proteins are implicated in the crucial step of linking the enediyne and anthraquinone halves. acs.orgnih.govacs.org Enzyme pull-down experiments specifically isolated Orf14 and Orf16 as proteins involved in the coupling reaction. acs.orgnih.govacs.org Deletion of the gene for orf14 completely abolished dynemicin production and led to the accumulation of the iodoanthracene precursor, indicating its essential role in the heterodimerization process. acs.orgnih.govacs.org In contrast, deleting the gene for orf16 only reduced production by about half, suggesting it plays a non-catalytic, auxiliary role in the reaction. acs.orgnih.govacs.org

| Enzyme | Proposed Function | Structural Features |

| DynF (Orf15) | Biosynthesis of the iodoanthracene-γ-thiolactone precursor; binds polyene intermediate. digitellinc.comnsf.goviucr.org | Dimeric eight-stranded β-barrel with a hydrophobic cavity. nsf.goviucr.org |

| DynU16 | Polyene cyclization or dehydration. researchgate.netnih.gov | Di-domain helix-grip fold with an elongated cavity for a linear substrate. researchgate.netnih.gov |

| Orf14 | Catalyzes the C-N bond formation (heterodimerization) between the enediyne and anthraquinone moieties. acs.orgnih.govacs.org | Shares structural similarities with proteins that bind hydrophobic polyenes. acs.orgnih.gov |

| Orf16 | Auxiliary, non-catalytic role in the C-N coupling reaction. acs.orgnih.govacs.org | Isolated along with Orf14 in pull-down experiments. acs.orgnih.gov |

Genetic Basis and Pathway Engineering for this compound Production

The entire biosynthetic pathway for this compound is encoded by a large set of genes clustered together on the chromosome of the producing organism.

Analysis of Biosynthetic Gene Clusters (BGCs)

The this compound biosynthetic gene cluster (BGC) from Micromonospora chersina has been cloned and sequenced. iucr.orgnih.gov The sequenced region spans approximately 76 kilobases (kb) and contains around 60 open reading frames (ORFs), or putative genes. iucr.orgnih.govnih.govsecondarymetabolites.org Analysis of this cluster revealed genes for the biosynthesis of the enediyne core, including the highly conserved iterative type I polyketide synthase (PKS), DynE8. iucr.orgnih.gov However, it conspicuously lacked a typical PKS for anthraquinone biosynthesis, which led to the discovery of DynE8's dual role. nih.gov The cluster also contains numerous genes annotated with functions in regulation, transport, and chemical tailoring, though many still have unknown functions. iucr.orgnih.gov The identification of this BGC and the characterization of key genes like orf15 (DynF) have enabled pathway engineering. digitellinc.comnih.gov By creating blocked mutants (e.g., Δorf15), researchers can abolish the production of the natural intermediate and instead supply chemically synthesized analogs, a process known as mutasynthesis, to generate novel derivatives of this compound. digitellinc.comnih.gov

Rational Pathway Manipulation for Analog Production

The intricate structure of this compound, while responsible for its potent bioactivity, presents significant challenges for total chemical synthesis, making the generation of a diverse library of analogs for clinical evaluation a formidable task. digitellinc.com To overcome this hurdle, researchers have turned to rational pathway manipulation, a strategy that harnesses the native biosynthetic machinery of the producing organism, Micromonospora chersina, to create novel derivatives. digitellinc.comnih.gov This approach, often termed mutasynthesis or precursor-directed biosynthesis, combines genetic engineering with synthetic chemistry to efficiently generate analogs that would be difficult to access through other means. digitellinc.comresearchgate.net

A pivotal breakthrough in this area was the identification of a key intermediate in the biosynthesis of the anthraquinone moiety of this compound: an unusual iodoanthracene-γ-thiolactone. digitellinc.comnih.gov Further investigation of the dynemicin biosynthetic gene cluster (BGC) pinpointed the gene orf15 as essential for the production of this precursor. digitellinc.com This discovery laid the groundwork for a targeted mutasynthetic strategy.

The core of this strategy involves the creation of a blocked mutant strain, Δorf15, by deleting the orf15 gene from the M. chersina genome. nih.govresearchgate.net As predicted, this mutant is incapable of producing this compound because it cannot synthesize the necessary iodoanthracene-γ-thiolactone intermediate. digitellinc.com However, the production of this compound can be fully restored when this intermediate is supplied externally to the mutant culture. digitellinc.com

This engineered dependency allows for the production of novel dynemicin analogs. By designing and chemically synthesizing structural variants of the iodoanthracene-γ-thiolactone intermediate, researchers can feed these synthetic precursors to the Δorf15 mutant culture. nih.govnih.gov The remaining active enzymes in the dynemicin biosynthetic pathway of the mutant then recognize and incorporate these modified building blocks, processing them to generate a library of "unnatural" dynemicin analogs. digitellinc.com This method has been successfully used to create derivatives of this compound with substitutions in the A-ring of the anthraquinone portion of the molecule. researchgate.netnih.gov

Chemical Synthesis of Dynemicin a and Its Analogs

Total Synthesis Methodologies

The total synthesis of Dynemicin A has been achieved through various innovative strategies, primarily centered around convergent approaches that allow for the efficient and flexible assembly of its complex scaffold.

The most prominent convergent syntheses of this compound disconnect the molecule into two key building blocks: a functionalized quinoline (B57606) or quinone imine fragment (precursor to the anthraquinone (B42736) system) and a separate fragment containing the (Z)-enediyne bridge. nih.gov A pivotal final step in one of the most successful routes involves a Diels-Alder cycloaddition reaction between a highly reactive quinone imine and a substituted isobenzofuran (B1246724), which after an oxidative workup, assembles the core structure of this compound in a remarkable 40% yield for this key transformation. acs.orgcaltech.edu An alternative convergent strategy developed by another research group utilized a novel palladium-catalyzed interpolative coupling of a bis-iodoalkyne and a distannylethylene to form the enediyne ring system.

Table 1: Key Reactions in Convergent Syntheses of this compound

| Reaction Type | Key Fragments/Reagents | Associated Research Group |

|---|---|---|

| Diels-Alder Cycloaddition | Quinone imine and an isobenzofuran derivative | Myers |

| Palladium-catalyzed Coupling | Enol triflate and an arylboronic acid (for quinoline) | Myers |

| Palladium-catalyzed Coupling | Bis-iodoalkyne and a distannylethylene (for enediyne) | Danishefsky |

Establishing the correct three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of this compound. The natural, biologically active form, (+)-Dynemicin A, has a specific absolute configuration of (2S, 3S, 4S, 7R, 8R). nih.gov Synthetic chemists have employed several strategies to control these stereocenters.

One successful approach began with a chiral starting material. The condensation of (-)-menthyl acetoacetate (B1235776) (a chiral auxiliary) with trans-ethyl crotonate established the initial stereochemistry of what would become the A-ring of the final molecule. acs.orgcaltech.edu For other parts of the molecule, specific reagents have been used to direct the formation of chiral centers. For instance, Evans oxazolidinones have been utilized to enforce the correct stereochemistry during the synthesis of the enediyne fragment.

The definitive assignment of the absolute configuration of natural this compound was a major achievement of its total synthesis. By completing the synthesis of the enantiomerically pure molecule, researchers could compare its properties to those of the natural product isolated from fermentation. The comparison of the circular dichroism spectra of the synthetic and natural compounds confirmed the (2S, 3S, 4S, 7R, 8R) configuration. nih.govcaltech.edu

The 10-membered ring containing the (Z)-enediyne unit is the chemical warhead of this compound, but its construction is fraught with difficulty. The ring is highly strained, and the (Z)-geometry of the double bond adds to its instability, making it prone to premature and undesired reactions.

Key challenges include:

Macrocyclization: Forming the 10-membered ring is inherently difficult. Successful strategies have relied on intramolecular reactions, such as an acetylide-mediated closure of an acetylenic ketone, to stitch the ring together. acs.orgcaltech.edu

Controlling Ring Strain: The inherent strain of the cyclic enediyne must be managed throughout the synthesis to prevent premature Bergman cyclization—the very reaction that gives the molecule its DNA-cleaving power. Chemists have navigated this by using protecting groups and introducing the strain at the latest possible stage.

Stereoselective Addition: Attaching the enediyne bridge to the quinoline core must be done with high stereoselectivity. This has been achieved through the highly stereoselective addition of a (Z)-enediyne lithium acetylide to an activated quinoline intermediate, which sets a crucial stereocenter. acs.org

Strategies for Stereochemical Control and Absolute Configuration Assignment

Design and Synthesis of Structural Analogs

A major advantage of developing a total synthesis is the ability to create structural analogs—modified versions of the natural product that are inaccessible from the original biological source. nih.gov These analogs are invaluable for studying how the molecule works and for developing new potential therapeutic agents with improved properties.

The convergent and modular nature of the synthetic routes to this compound is perfectly suited for creating analogs. nih.gov By modifying the structure of either the quinone imine precursor or the enediyne fragment before the final coupling reaction, a wide variety of analogs can be prepared efficiently. acs.org This "late-stage diversification" allows chemists to systematically probe the function of different parts of the molecule.

For example, modifications to the anthraquinone portion can alter the molecule's DNA binding properties, while changes to the enediyne unit can influence the kinetics of its activation and DNA cleavage. This modularity provides a powerful platform for generating a library of related compounds to optimize biological activity.

A powerful emerging strategy that bridges chemical synthesis and molecular biology is mutasynthesis, also known as precursor-directed biosynthesis. nih.gov This technique has been successfully applied to generate novel this compound derivatives. nih.govresearchgate.net

The process involves using a genetically engineered strain of the this compound-producing bacterium, Micromonospora chersina. researchgate.netdigitellinc.com Researchers created a mutant strain (Δorf15) that is blocked in the early stages of the natural biosynthetic pathway, rendering it unable to produce a key building block: an iodoanthracene-γ-thiolactone intermediate. nih.govdigitellinc.com This engineered organism is then fed chemically synthesized analogs of this missing intermediate. The bacterium's own enzymes process the synthetic precursor, incorporating it into the final steps of the biosynthetic pathway to produce a novel, "unnatural" this compound analog. nih.govresearchgate.net This chemo-biosynthetic approach avoids the complexities of a full total synthesis while enabling targeted modifications, particularly on the anthraquinone ring, to tune the molecule's properties. nih.govresearchgate.net

Integration of Synthetic and Biosynthetic Strategies (Mutasynthesis)

Precursor-Directed Biosynthesis of Unnatural Analogs

Precursor-directed biosynthesis is a powerful technique that leverages the innate biosynthetic machinery of an organism to produce novel, "unnatural" natural products. This is achieved by introducing synthetic analogs of a natural biosynthetic intermediate into a culture of a mutant strain of the producing organism. researchgate.net The mutant is specifically engineered to be incapable of producing the endogenous intermediate, thereby preventing competition and facilitating the exclusive incorporation of the supplied analog. researchgate.netresearchgate.net

In the case of this compound, which is naturally produced by the bacterium Micromonospora chersina, this strategy has been successfully employed to generate novel analogs. nih.govwikipedia.org The key intermediate targeted for this approach is a crucial iodoanthracene-γ-thiolactone, an essential building block for the anthraquinone portion of this compound. researchgate.netnih.gov Researchers have developed a Δorf15 blocked mutant of M. chersina, which is incapable of synthesizing this specific precursor. nih.gov

By feeding this mutant strain with chemically synthesized variants of the iodoanthracene intermediate, scientists can produce new this compound derivatives. researchgate.net This method allows for targeted modifications, particularly in the A-ring of the anthraquinone structure. nih.gov The successful incorporation of these synthetic precursors opens avenues for tuning the molecule's properties, such as its DNA binding affinity and the efficiency of its bioreductive activation, which is critical for its DNA cleaving function. nih.gov

| Component | Description | Reference |

|---|---|---|

| Producing Organism | Micromonospora chersina | wikipedia.org |

| Engineering Strategy | Mutasynthesis / Precursor-Directed Biosynthesis | researchgate.netnih.gov |

| Mutant Strain | Δorf15 blocked mutant, unable to produce the native anthraquinone precursor. | nih.gov |

| Key Intermediate | Iodoanthracene-γ-thiolactone | researchgate.netnih.gov |

| Synthetic Precursors | Chemically synthesized structural variants of the iodoanthracene intermediate. | researchgate.netnih.gov |

| Resulting Products | Unnatural analogs of this compound with substitutions on the anthraquinone A-ring. | researchgate.netnih.gov |

Utility of Synthetic Model Systems in Mechanistic Investigations

The structural complexity and high reactivity of this compound make direct modification and mechanistic studies challenging. nih.gov To overcome these hurdles, researchers have designed and prepared a variety of synthetic model systems. rsc.orgacs.org These models are simplified molecules that retain the core functional components of this compound, namely the 10-membered enediyne ring and a triggering device. rsc.orgnih.gov By studying these less complex analogs, it is possible to gain fundamental insights into the intricate relationship between the structure of this compound and its chemical reactivity. rsc.org The development of convergent synthetic routes has been crucial, as it allows for the late-stage introduction of variability into different parts of the molecule, providing access to a wide range of analogs that would be impossible to create from the natural product itself. nih.govcaltech.eduacs.org

Exploration of Enediyne Reactivity and Triggering Mechanisms

The DNA-damaging activity of this compound is dependent on the Bergman cyclization of its enediyne core, which transforms it into a highly reactive p-benzyne biradical. rsc.org This reaction, however, does not occur spontaneously. It must be initiated by a specific triggering cascade. In its natural mechanism, the anthraquinone moiety is reduced by a biological agent like NADPH or a thiol, which in turn leads to the opening of the nearby epoxide ring. wikipedia.orgrsc.orgnih.gov This epoxide opening introduces significant geometric strain into the 10-membered ring, lowering the activation energy for the Bergman cyclization and "activating" the warhead. nih.govsmu.edu

Synthetic model systems have been instrumental in deconstructing and understanding this process.

Triggering Simulation : Chemists have designed model enediyne compounds with various triggering devices that can be activated by different stimuli, such as acid, base, or light, to simulate the natural activation cascade of this compound. acs.org This allows for controlled initiation of the cycloaromatization reaction under laboratory conditions.

Structure-Reactivity Relationships : The study of synthetic analogs has revealed a nuanced relationship between DNA binding and cleavage activity. For instance, modifications that increased the molecule's affinity for DNA were found to decrease its DNA-cleaving ability. smu.edu This suggests that excessively strong binding might hinder the conformational changes required for efficient triggering and reaction. smu.edu

Energetic Profiling : Computational models, a form of theoretical synthetic systems, have been used to quantify the energetics of the triggering process. For the untriggered this compound, the energy barrier for the Bergman cyclization is calculated to be high (approx. 52 kcal/mol). However, after the triggering event (epoxide opening), this barrier is dramatically lowered to around 16.7 kcal/mol, confirming that the trigger mechanism is essential for relieving strain and enabling the cycloaromatization reaction. smu.edu

| Model System Type | Key Feature Investigated | Finding | Reference |

|---|---|---|---|

| Simplified Enediyne Analogs | Triggering Mechanism | The natural trigger (quinone reduction/epoxide opening) can be simulated with chemical triggers (acid, base, light) to initiate Bergman cyclization. | acs.org |

| Analogs with Modified Binding Affinity | Relationship between DNA Binding and Activity | Increased DNA binding affinity can lead to decreased DNA cleavage, suggesting an optimal, rather than maximal, binding strength is required for activity. | smu.edu |

| Computational (QM/MM) Models | Energetics of Activation | The activation barrier for Bergman cyclization drops significantly (from ~52 to ~17 kcal/mol) upon triggering, quantifying the role of strain in the mechanism. | smu.edu |

| Analogs with Structural Variations | Access to Novel Compounds | Convergent synthesis allows for the creation of a wide variety of analogs with potent activity, enabling broader structure-activity relationship studies. | nih.gov |

Molecular Mechanism of Action

DNA Interaction and Recognition Mechanisms

The initial and crucial step in the mechanism of action of Dynemicin A is its ability to recognize and bind to DNA. This interaction is a sophisticated interplay of forces and structural accommodations, primarily involving the minor groove of the DNA helix and intercalation between base pairs.

Minor Groove Binding and Intercalation Properties

This compound's unique hybrid structure, featuring both an anthraquinone (B42736) core and an enediyne moiety, dictates its dual-mode of DNA binding. pnas.org The planar anthraquinone portion of the molecule facilitates its insertion, or intercalation, between the base pairs of the DNA double helix. pnas.orgatdbio.com This intercalation requires a widening of the space between DNA strands from the usual 3-4 angstroms to 7-8 angstroms, inducing a conformational change in the DNA. wikipedia.org

Simultaneously, the enediyne component of this compound settles into the minor groove of the DNA. pnas.orgwikipedia.orgnih.gov This binding to the minor groove is a critical aspect of its mechanism, and studies have shown that pretreatment of DNA with molecules known to bind in the minor groove, such as distamycin A and anthramycin, strongly inhibits the DNA breakage caused by this compound. pnas.orgnih.gov This combined intercalation and minor groove binding strategy allows for a stable and specific association with the DNA molecule, setting the stage for the subsequent cleavage reaction. atdbio.com Computational models suggest an "insertion-intercalation" model where the molecule can equilibrate between these two modes without fully detaching from the DNA. smu.edufigshare.com

Sequence Selectivity of DNA Cleavage

Research has revealed that this compound preferentially cleaves DNA at the 3' side of purine (B94841) bases. pnas.orgnih.gov The most favored sequences for cleavage are 5'-GC, 5'-GT, and 5'-AG. pnas.orgnih.gov This pattern of cleavage distinguishes it from other enediyne antibiotics like esperamicin (B1233071) and calicheamicin (B1180863). pnas.orgnih.gov While in vitro studies have pointed to a heightened affinity for the 10-base pair sequence CTACTACTTG, this has yet to be confirmed in vivo. wikipedia.org More recent investigations into related anthraquinone-fused enediynes, such as tiancimycin A, have identified preferential targeting of sequences like 5′-ATT, 5′-CTT, 5′-GAA, 5′-GAT, and 5′-TTA. figshare.com

| Compound | Preferential Cleavage Sites |

|---|---|

| This compound | 3' side of purine bases (e.g., 5'-GC, 5'-GT, 5'-AG) pnas.orgnih.gov |

| Tiancimycin A | 5′-ATT, 5′-CTT, 5′-GAA, 5′-GAT, 5′-TTA figshare.com |

The three-dimensional structure of DNA plays a significant role in its interaction with this compound. The antibiotic preferentially cleaves double-stranded DNA and the stem regions of single-stranded DNA. pnas.orgnih.gov Furthermore, this compound shows a remarkable ability to recognize and cleave DNA at specific structural features. For instance, its cleavage activity is dramatically enhanced in the region of a B-Z DNA junction, a site where the right-handed B-DNA transitions to the left-handed Z-DNA conformation. nih.gov This suggests that this compound can be a useful tool for probing such unique DNA secondary structures. nih.gov The molecule also appears to favor intercalation into more relaxed regions of the DNA double helix. nih.gov Studies with branched DNA molecules have also shown that this compound can exhibit enhanced cleavage at the branching points. tandfonline.com

Identification of Preferential DNA Cutting Sites

Activation Pathways and Reactive Species Generation

The DNA-cleaving prowess of this compound is not inherent but requires activation. This activation is a critical step that transforms the relatively stable molecule into a highly reactive species capable of damaging the DNA backbone.

Bioreductive Activation by Endogenous Agents (NADPH, Thiols, Glutathione)

The activation of this compound is a bioreductive process, meaning it is triggered by reducing agents commonly found within cells. Key endogenous activators include nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), thiols, and glutathione (B108866) (GSH). pnas.org The addition of these compounds significantly enhances the DNA strand scission caused by this compound. pnas.orgnih.govnih.gov

The proposed mechanism involves the reduction of the anthraquinone moiety. tandfonline.comsci-hub.se This initial reduction event is believed to trigger a cascade of reactions, including the opening of an epoxide ring on the molecule. ucl.ac.uk This, in turn, facilitates a Bergman cyclization of the enediyne core, a process that generates a highly reactive 1,4-dehydrobenzene biradical. It is this biradical species that is ultimately responsible for the DNA cleavage by abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand breaks.

Interestingly, certain enzymes can catalyze this reductive activation. Flavin-based enzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase have been shown to catalyze the activation of this compound by NADPH and NADH, respectively, leading to more rapid and efficient DNA cleavage even at lower concentrations of the reducing agent. nih.gov This enzymatic activation may play a significant role in the in vivo activity of this compound and its synthetic analogs. nih.gov

| Activating Agent | Role in this compound Activation |

|---|---|

| NADPH | Endogenous reducing agent that triggers bioreductive activation. pnas.org |

| Thiols | Endogenous reducing agents that enhance DNA strand scission. pnas.orgnih.govnih.gov |

| Glutathione (GSH) | Endogenous reducing agent that triggers bioreductive activation. sci-hub.se |

Epoxide Ring Opening and Concomitant Structural Rearrangements

The activation of this compound is triggered by the reduction of its anthraquinone core, a process that can be facilitated by biological reducing agents such as NADPH or thiols like glutathione. pnas.orgnih.govsmu.edusci-hub.se This one- or two-electron reduction converts the quinone to a hydroquinone (B1673460). nih.govsmu.edu This chemical transformation induces a profound structural rearrangement within the molecule. The formation of the hydroquinone leads to the opening of the crucial epoxide ring, resulting in the formation of a quinone methide intermediate. pnas.orgsmu.edunih.gov This cascade of events relieves strain within the molecule's polycyclic structure, a critical prerequisite for the subsequent cycloaromatization. smu.edubroadinstitute.org Computational studies using Density Functional Theory (DFT) have shown that this triggering mechanism, starting from reduction and proceeding through epoxide opening, is a strongly exothermic reaction. smu.edu

Bergman Cycloaromatization to Form 1,4-Dehydrobenzene Diradical

Following the epoxide ring opening and subsequent rearrangement, the enediyne core of this compound is primed for the Bergman cycloaromatization. nih.govtandfonline.com This pericyclic reaction converts the strained 1,5-diyn-3-ene motif into a highly reactive 1,4-dehydrobenzene diradical (also known as a p-benzyne diradical). iucr.orgebrary.nettaylorandfrancis.comnih.gov This diradical species is the ultimate DNA-damaging agent. nih.govebrary.net The cycloaromatization process is the rate-limiting step in the DNA cleavage mechanism. nih.gov Computational studies have been instrumental in understanding the energetics of this process. For the untriggered form of this compound, the barrier for Bergman cyclization is prohibitively high, calculated to be around 52 kcal/mol. smu.edu However, after the reductive activation and epoxide opening, this barrier is dramatically lowered to approximately 16.7–19.4 kcal/mol, rendering the reaction feasible at physiological temperatures. smu.edusmu.edu The reaction itself is slightly exothermic. smu.edu

| Process | Parameter | Energy (kcal/mol) | Reference |

|---|---|---|---|

| Bergman Cyclization (Untriggered) | Activation Barrier | 52 | smu.edu |

| Bergman Cyclization (Triggered) | Activation Barrier | 16.7 - 19.7 | smu.edusmu.edu |

| Reaction Energy | -2.1 to -2.8 | smu.edusmu.edu | |

| Retro-Bergman Reaction (Triggered) | Activation Enthalpy | 19.5 - 21.8 | smu.edu |

DNA Damage Induction Mechanisms

Once formed, the 1,4-dehydrobenzene diradical is positioned within the minor groove of DNA, where it initiates strand scission through a series of radical-mediated reactions. pnas.orgwikipedia.org

Hydrogen Atom Abstraction from the Deoxyribose Backbone

The primary mechanism of DNA damage by the this compound diradical is the abstraction of hydrogen atoms from the sugar-phosphate backbone of DNA. nih.govebrary.nettaylorandfrancis.com This process generates carbon-based sugar radicals, which then undergo further reactions leading to strand breaks. acs.org The diradical is capable of abstracting hydrogen atoms from several positions on the deoxyribose sugar, including the C1′, C4′, and C5′ positions. acs.orgnih.gov The specific site of hydrogen abstraction is influenced by the precise positioning and orientation of the diradical within the DNA minor groove. nih.govpnas.org For instance, the C1'-hydrogen, though located deep within the minor groove, has been identified as a target for this compound. nih.gov Abstraction at the C4' and C5' positions is also a significant pathway for DNA damage by enediyne compounds. acs.orgnih.gov

Single-Strand and Double-Strand DNA Scission Processes

The sugar radicals formed via hydrogen abstraction are unstable and undergo a cascade of reactions, ultimately resulting in the cleavage of the phosphodiester backbone, causing a single-strand break (SSB). nih.govacs.org this compound is capable of causing both single- and double-strand breaks (DSBs) in DNA. nih.goviucr.orgebrary.net However, a high ratio of SSBs to DSBs is typically observed. smu.edu This observation has led to the proposal that double-strand breaks are not the result of a single this compound molecule cleaving both strands simultaneously. Instead, a two-step mechanism is favored, where two separate this compound molecules each induce a single-strand break on opposite strands of the DNA duplex. smu.edunih.gov The relatively long half-life of the activated drug allows sufficient time for a second molecule to bind and execute a second cleavage event. nih.gov

Computational and Experimental Models for DNA Cleavage

The mechanism of DNA cleavage by this compound has been extensively studied using both computational and experimental models. Computer modeling, including molecular mechanics and molecular dynamics simulations, has been employed to analyze the intercalation of this compound into DNA and the subsequent activation and cleavage steps. nih.govpnas.orgnih.govpnas.org These models have helped to predict the selectivity of the radical-initiated damage and are consistent with observed cleavage patterns, such as a characteristic 3-base-pair offset cleavage. nih.govpnas.orgpnas.org

Quantum mechanics/molecular mechanics (QM/MM) studies have provided detailed energetic and geometric insights into the Bergman cyclization reaction while the drug is complexed with DNA. smu.edu These studies support an "insertion-intercalation" model, where an edge-on insertion into the minor groove is required for the triggering and subsequent biological activity, whereas deeper intercalation between base pairs may actually suppress activity. smu.edu

Experimental models have provided crucial validation for the proposed mechanisms. Studies using duplex DNA containing a single nucleotide gap demonstrated that this compound specifically cleaves the strand opposite the gap, strongly supporting a two-step mechanism for double-strand breaks involving two drug molecules. nih.gov DNA footprinting and sequencing analysis have shown that this compound preferentially cleaves at the 3' side of purine bases, particularly at 5'-GC, 5'-GT, and 5'-AG sequences. pnas.orgnih.gov

Advanced Biophysical and Computational Studies of DNA-Dynemicin A Complexes

The DNA-damaging cascade is preceded by the physical association of this compound with the DNA double helix. Advanced biophysical and computational methods have provided a detailed picture of this crucial recognition and binding step.

This compound functions by binding to B-DNA, with its planar anthraquinone moiety intercalating into the DNA base stack, while the enediyne portion settles within the minor groove. pnas.orgwikipedia.orgnih.govresearchgate.net This intercalation requires a significant distortion of the DNA helix, widening the space between base pairs to accommodate the drug. wikipedia.org Molecular dynamics simulations have shown a preference for intercalation into the minor groove at CG-rich sequences over TA-rich sequences. nih.gov

Computational studies have explored various binding modes, concluding that the biologically relevant mode is an "edge-on" insertion into the minor groove. smu.edu This orientation is essential as it correctly positions the enediyne for activation and subsequent hydrogen abstraction from the DNA backbone. smu.edu Deeper intercalation, while potentially having a higher binding energy, is thought to be non-productive as it prevents the necessary triggering of the enediyne core. sci-hub.sesmu.edu Molecular dynamics simulations have been used to model the entire process, from initial binding and intercalation to the conformational changes that lead to the abstraction of a hydrogen atom from the DNA backbone. pnas.orgpnas.orgnih.gov These advanced studies highlight the dynamic nature of the interaction and are critical for understanding the structural basis for this compound's sequence selectivity and potent biological activity. nih.govacs.org

Molecular Dynamics (MD) Simulations and Docking Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide valuable insights into the interaction between this compound and DNA at an atomic level. nih.govtubitak.gov.tr Docking studies are employed to predict the preferred binding orientation of this compound within the DNA minor groove, while MD simulations are used to explore the dynamic behavior and stability of the resulting complex over time. nih.govtubitak.gov.trcnjournals.com

MD simulations have been instrumental in modeling the potential reaction pathways of the this compound-DNA cleavage mechanism. cnjournals.com These simulations can track the conformational changes in both the drug and the DNA, providing a more detailed understanding of the binding process and subsequent reactions. nih.gov For instance, MD simulations can help to confirm the binding modes predicted by docking studies and assess the reliability of the active conformations. tubitak.gov.trresearchgate.net The combination of docking and MD simulations offers a powerful approach to improve the understanding of the drug discovery process. nih.gov

Table 1: Key Applications of MD Simulations and Docking in this compound Research

| Computational Method | Application in this compound Research | Key Findings |

|---|---|---|

| Molecular Docking | Predicts the binding mode of this compound in the DNA minor groove. tubitak.gov.tr | The anthraquinone moiety intercalates into the DNA, positioning the enediyne core for reaction. |

| Molecular Dynamics (MD) Simulations | Models the dynamic behavior of the this compound-DNA complex. nih.govcnjournals.com | Confirms the stability of the docked conformation and reveals conformational changes during the binding process. tubitak.gov.trresearchgate.net |

| Combined Docking and MD | Provides a comprehensive view of the interaction and reaction mechanism. nih.gov | Elucidates the induced-fit process upon binding and the subsequent steps leading to DNA cleavage. wikipedia.org |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

To investigate the chemical reactions involved in DNA cleavage by this compound, more sophisticated computational methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. mpg.dewikipedia.org In QM/MM simulations, the region where the chemical reaction occurs (the enediyne core and the adjacent DNA backbone) is treated with high-level quantum mechanics (QM), while the rest of the system (the surrounding DNA and solvent) is described using more computationally efficient molecular mechanics (MM). mpg.de

This approach allows for the study of bond-breaking and bond-forming processes with greater accuracy. researchgate.net QM/MM studies have been used to investigate the energetics of the Bergman cyclization of the enediyne core and the subsequent hydrogen abstraction from the DNA. researchgate.net Two potential mechanisms have been explored: direct hydrogen abstraction from DNA by the diradical, or an initial intramolecular hydrogen abstraction from a nearby methyl group followed by hydrogen abstraction from DNA by the resulting methyl radical. researchgate.net The ONIOM method, a popular subtractive QM/MM scheme, has been utilized in these investigations. researchgate.netmpg.de

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgukm.my DFT calculations are particularly useful for studying the reactivity of molecules like this compound. wikipedia.org This method has been applied to study the Bergman cyclization reaction, providing insights into the activation energy and the geometry of the transition state. researchgate.net

DFT calculations help in understanding the electronic properties of the enediyne core and how they are influenced by the surrounding molecular environment. researchgate.net By calculating the electronic density, DFT can predict the reactivity of different parts of the molecule and the likelihood of certain reaction pathways. ukm.my For instance, time-dependent DFT (TD-DFT) calculations have been used to study a range of enediyne compounds to identify characteristics that correlate with their reactivity. csus.edu

Table 2: Application of Quantum Mechanical Methods to this compound

| Method | Focus of Study | Insights Gained |

|---|---|---|

| QM/MM | Bergman cyclization and hydrogen abstraction. researchgate.net | Energetics of the reaction pathways and the feasibility of different mechanisms. researchgate.net |

| DFT | Electronic structure and reactivity of the enediyne core. wikipedia.orgresearchgate.net | Activation energy of the Bergman cyclization and the nature of the diradical intermediate. researchgate.net |

| TD-DFT | Electronic excitations and reactivity of enediynes. csus.edu | Correlation between electronic properties and the efficiency of DNA cleavage. csus.edu |

Spectroscopic Characterization of Interactions and Intermediates

Spectroscopic techniques provide experimental evidence to complement and validate the computational findings. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the structure of this compound and its derivatives. nih.govacs.org

Spectroscopic studies have been used to confirm the interactions between this compound and DNA. For example, changes in the NMR spectrum of DNA upon binding of this compound can provide information about the binding site and the conformational changes induced in the DNA helix. nih.gov Furthermore, spectroscopic methods can be used to detect and characterize the transient intermediates formed during the reaction, such as the diradical species generated from the Bergman cyclization. pnas.org The UV-Vis spectra of this compound and its analogues are also used to monitor the chemical transformations and the progress of reactions. nih.gov

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of Key Structural Determinants for DNA Binding and Cleavage

The biological action of dynemicin A is a finely tuned process involving initial binding to DNA, followed by a triggering event that leads to DNA cleavage. Specific structural components, or moieties, within the molecule play distinct and critical roles in this mechanism.

Role of Anthraquinone (B42736) Moiety Substituents

Studies have shown that modifications to the A-ring of the anthraquinone can modulate its cytotoxicity. nih.gov For instance, the introduction of electron-withdrawing groups, such as a nitro group (-NO₂), can enhance DNA binding. However, this modification can also introduce steric hindrance, which may reduce the efficiency of the subsequent DNA cleavage step. The redox potential of the anthraquinone, which is critical for its bioreductive activation, can also be altered by the electronic nature of its substituents (i.e., electron-donating or electron-withdrawing groups). nih.gov

The following table summarizes the effects of various anthraquinone modifications on this compound's activity:

| Modification | Effect on DNA Binding | Effect on DNA Cleavage | Rationale |

| Introduction of Electron-Withdrawing Groups (e.g., -NO₂) on the A-ring | Enhanced | Reduced | Increased intercalation affinity but potential steric hindrance for the cleavage reaction. |

| Alteration of Substituent Electronic Properties | Modulated | Modulated | Changes the redox potential, affecting the efficiency of bioreductive activation. nih.gov |

Influence of Enediyne Core Modifications

The ten-membered enediyne core is the "warhead" of this compound, responsible for its DNA-cleaving ability. nih.gov Upon activation, this core undergoes a Bergman cyclization to form a highly reactive 1,4-dehydrobenzene biradical, which abstracts hydrogen atoms from the DNA backbone, leading to strand scission. nih.govsrce.hr

The stability and reactivity of the enediyne core are delicately balanced. The fusion of the anthraquinone moiety to the enediyne core provides conformational stability. researchgate.net Modifications that alter the geometry and strain of the ten-membered ring can significantly impact the activation barrier for the Bergman cyclization. For example, replacing the epoxide ring with a vicinal diol, as seen in dynemicin O, results in reduced DNA cleavage activity, highlighting the crucial role of the epoxide in the triggering mechanism.

Contribution of Peripheral Moieties (e.g., E-ring Hydroxyls, Carboxylate Group)

Peripheral functional groups, while not directly part of the intercalating or DNA-cleaving core, play essential supporting roles in the biological activity of this compound. The E-ring hydroxyls and the carboxylate group are particularly important.

The carboxylate group has been implicated in the activation of this compound. Analogs lacking this group, such as dynemicin N, are not activated by glutathione (B108866), indicating the carboxyl group's role in the redox cycling process. Similarly, substitution of the carboxyl group with an oxo group, as in dynemicin P, also leads to diminished DNA cleavage activity. This underscores the importance of the carboxyl moiety for the molecule's activation.

The peripheral moieties, including the sugars in related enediynes, are known to be responsible for the specificity of DNA binding and for stabilizing the reactive enediyne core. omicsonline.orgoup.com

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical determinant of the biological activity of many natural products, and this compound is no exception. nih.gov The specific three-dimensional arrangement of atoms in the molecule dictates its interaction with its biological target, DNA. nih.gov

The absolute configuration of this compound has been determined as (2S, 3S, 4S, 7R, 8R). Computational studies have focused on the (2S, 7R) enantiomer due to its biological relevance. smu.edu While extensive studies on the differential activities of various this compound stereoisomers are not widely reported, research on related complex natural products demonstrates that even minor changes in stereochemistry at a single chiral center can dramatically alter biological function, affecting target binding, metabolism, and cellular uptake. nih.govnih.govresearchgate.net For instance, in simplified dynemicin analogues, the stereochemistry of the quinoline (B57606) precursor was found to be a key factor in their synthesis and activity. researchgate.net This principle suggests that the specific stereochemical configuration of this compound is likely optimized for its potent DNA-damaging activity.

Design Principles for Modulating this compound Activity

The knowledge gleaned from structure-activity relationship studies provides a foundation for the rational design of new this compound analogs with tailored properties. The goal is often to enhance target specificity, improve the therapeutic window, and potentially overcome mechanisms of drug resistance.

Development of Tunable Triggering Mechanisms

A key strategy in the design of novel enediyne-based anticancer agents is the development of tunable triggering mechanisms. srce.hr The natural activation of this compound occurs through bioreduction of the anthraquinone moiety or under acidic conditions, which leads to the opening of the epoxide and initiates the Bergman cyclization. nih.govoup.comnih.gov

Researchers have explored creating dynemicin model compounds with different triggers to gain better control over their activation. srce.hr This could involve designing analogs that are activated by specific enzymes overexpressed in tumor cells or by external stimuli like light. By fine-tuning the trigger, it may be possible to achieve more selective activation of the drug at the tumor site, thereby minimizing off-target toxicity. The insertion-intercalation model suggests that the biological activity of dynemicin is suppressed by large intercalation energies, providing another avenue for modulating activity. nih.gov

The following table outlines some design principles for tunable triggering:

| Design Principle | Desired Outcome | Example/Concept |

| Enzyme-Specific Activation | Selective drug release in tumor microenvironments. | Incorporation of a substrate for a tumor-specific enzyme that, upon cleavage, initiates the triggering cascade. |

| pH-Sensitive Activation | Activation in the acidic environment of tumors. | Modifying the molecule to be more susceptible to acidic conditions found in some tumor tissues. oup.com |

| Photo-activated Triggering | Spatiotemporal control over drug activation. | Incorporating a photolabile protecting group that can be removed by light of a specific wavelength to initiate the cascade. |

| Modulation of Intercalation Energy | Optimizing the balance between DNA binding and triggering. | Designing analogs with altered anthraquinone substituents to control the intercalation energy for optimal biological activity. nih.gov |

By continuing to unravel the intricate structure-activity relationships of this compound, scientists can pave the way for the development of next-generation enediyne therapeutics with enhanced efficacy and safety profiles.

Strategies for pH-Dependent Reactivity

The development of this compound analogs with pH-dependent reactivity is a key strategy to enhance tumor selectivity, exploiting the slightly acidic microenvironment of cancerous tissues (pH ~6.5) compared to normal tissues (pH ~7.4). smu.edu The primary approach involves the incorporation of functional groups that can act as "pH sensors," remaining relatively inert at physiological pH but becoming activated in acidic conditions to trigger the Bergman cyclization.

One of the most explored strategies is the introduction of nitrogen-containing functional groups, such as amines and amidines, into the enediyne core or its periphery. smu.edunih.gov These groups can be protonated at lower pH values, a chemical modification that can initiate a cascade of electronic and conformational changes, ultimately lowering the activation energy for the Bergman cyclization. smu.edusmu.edu

A notable example is the design of dynemicin-amidine (DAD) analogs. smu.edu In these molecules, the enediyne's (Z)-3-hexene-1,5-diyne unit is modified by replacing the double bond with an amidine functional group. smu.edu In its neutral form, the amidine interrupts the π-conjugation of the enediyne system, which reduces its propensity to undergo Bergman cyclization. smu.edu However, upon protonation in an acidic environment, the resulting amidinium cation restores the enediyne-like structure and significantly lowers the activation barrier for cyclization. smu.edusmu.edu This concept has been computationally modeled, showing a decrease in the activation enthalpy for the Bergman cyclization from approximately 16.7 kcal/mol in the parent this compound to 11.5 kcal/mol in the protonated DAD analogue. smu.edu

The following table summarizes key strategies and their effects on the reactivity of this compound analogs.

| Strategy | Modification | Mechanism of pH-Sensing | Effect on Reactivity | Supporting Evidence |

| Amidine Incorporation | Replacement of the enediyne double bond with an amidine group. | Protonation of the amidine nitrogen at acidic pH. | Interrupts π-conjugation in neutral form (inactive); protonation restores enediyne character and lowers the activation energy for Bergman cyclization. | Computational studies show a reduction in activation enthalpy upon protonation. smu.edu |

| Peripheral Amino Groups | Attachment of aliphatic tertiary amines (e.g., at C9). | Protonation of the amino group at acidic pH. | Increases water solubility and may alter electronic properties and DNA interaction, favoring activation in acidic environments. | Analogs with these groups show enhanced in vivo antitumor activity. nih.gov |

This table is interactive. Users can sort and filter the data.

These rational design strategies aim to create "smart" drug candidates that are selectively activated in the target tumor tissue, thereby minimizing off-target toxicity and improving the therapeutic index of this compound-based compounds. smu.eduresearchgate.net

Comparative Structure-Activity Studies within the Enediyne Class

The potent biological activity of this compound is best understood in the context of the broader enediyne family of natural products. Comparative studies with other prominent members, such as the 10-membered calicheamicins and esperamicins, and the 9-membered neocarzinostatin (B611948), reveal both conserved principles and unique structural adaptations that dictate their mechanisms of action. nih.govsrce.hr

A fundamental distinction lies in the size of the enediyne-containing ring. This compound, like calicheamicin (B1180863) and esperamicin (B1233071), possesses a 10-membered ring, which is generally more stable and requires a specific triggering event to initiate Bergman cyclization. nih.govsrce.hr In contrast, the 9-membered ring of the neocarzinostatin chromophore is inherently more strained, making it highly labile and prone to spontaneous cycloaromatization once released from its stabilizing apoprotein. nih.gov

The "warhead" activation mechanism is a key differentiator among the enediynes. nih.govsrce.hr this compound features a unique dual-triggering system involving either reductive activation of the anthraquinone moiety (e.g., by NADPH) or acid-catalyzed opening of the C16-C25 epoxide. wikipedia.org This is distinct from the calicheamicin family, which relies on nucleophilic attack, typically by a thiol-containing molecule like glutathione, on an allylic trisulfide group to initiate the activation cascade. nih.govsrce.hr Neocarzinostatin, on the other hand, is activated by the addition of a thiol to its chromophore, which triggers a Myers-Saito cyclization rather than a Bergman cyclization. nih.gov

Another critical aspect of the structure-activity relationship (SAR) is the nature of the DNA recognition element. This compound's anthraquinone core acts as an intercalator, inserting itself between the base pairs of the DNA double helix, which positions the enediyne "warhead" in the minor groove for subsequent cleavage. pnas.org This intercalation is a defining feature not present in the calicheamicin and esperamicin families. These molecules utilize an extended oligosaccharide chain to bind specifically within the minor groove of DNA, guiding the enediyne core to its target sequence. srce.hr The DNA cleavage patterns reflect these different binding modes. This compound shows a preference for cleaving at the 3' side of purine (B94841) bases, a specificity that is distinct from the sites targeted by calicheamicin and esperamicin. pnas.org

The following table provides a comparative overview of the key structure-activity features of this compound and other major enediyne antibiotics.

| Feature | This compound | Calicheamicin γ1 | Neocarzinostatin (Chromophore) |

| Core Structure | 10-membered enediyne fused to an anthraquinone. | 10-membered enediyne with a bicyclo[7.3.1] core. srce.hr | 9-membered enediyne with an epoxide. |

| Activation Trigger | Reductive (NADPH, thiols) or acidic conditions (epoxide opening). wikipedia.org | Nucleophilic attack (thiols) on an allylic trisulfide. nih.govsrce.hr | Thiol addition, leading to Myers-Saito cyclization. |

| DNA Binding Moiety | Anthraquinone (intercalation). pnas.org | Oligosaccharide chain (minor groove binding). srce.hr | Naphthoate moiety (intercalation) and aminosugar. |

| Cycloaromatization | Bergman Cyclization. | Bergman Cyclization. srce.hr | Myers-Saito Cyclization. nih.gov |

| DNA Cleavage | Double-strand and single-strand breaks. pnas.org | Primarily double-strand breaks at specific sequences (e.g., TCCT). nih.gov | Primarily single-strand breaks. nih.gov |

| RNA Cleavage | Not observed. nih.gov | Observed in single-stranded loop regions. nih.gov | Cleaves a wider variety of RNA substrates compared to other enediynes. nih.gov |

This table is interactive. Users can sort and filter the data.

These comparative studies underscore that while all enediynes share the remarkable ability to generate a highly reactive diradical species for DNA damage, their structural diversity leads to distinct mechanisms of delivery, activation, and target interaction. srce.hr The hybrid structure of this compound, combining the intercalating properties of an anthracycline with the DNA-cleaving power of an enediyne, represents a unique evolutionary solution for potent cytotoxicity. pnas.org

Future Directions and Emerging Research Avenues

Uncharted Biosynthetic Pathways and Enzyme Discovery

The biosynthesis of Dynemicin A in its natural producer, the bacterium Micromonospora chersina, is a complex process that is not yet fully understood. wikipedia.orgnih.gov While significant strides have been made, many of the enzymatic steps that assemble this intricate molecule remain a "black box," representing a fertile ground for discovery.

Initial studies using isotope labeling suggested that the anthraquinone (B42736) and enediyne portions of this compound arise from two separate polyketide chains. wikipedia.org However, more recent genomic and biochemical research has revealed a more complex and fascinating story. It is now understood that a single, highly-reducing iterative Type I polyketide synthase (PKS), DynE8, is responsible for producing the precursors to both the enediyne and the anthraquinone moieties. nih.govresearchgate.net This dual functionality of a single PKS is a remarkable example of biosynthetic economy. iucr.org

A significant breakthrough in understanding the pathway was the isolation and characterization of a key mid-pathway intermediate: an iodoanthracene bearing a fused thiolactone. nih.govnih.gov This discovery was surprising, as iodine and sulfur are not present in the final this compound molecule, and the biosynthetic gene cluster (BGC) lacks any obvious halogenase or sulfur-insertion enzymes. nih.gov This intermediate constrains the possible mechanisms for the crucial step of linking the anthraquinone and enediyne halves. nih.gov

Despite these advances, the post-PKS tailoring steps are largely unknown. nih.gov The enzymes responsible for the critical C-C and C-N bond formations that fuse the two halves of the molecule, as well as the cyclases that form the 10-membered enediyne ring, have not been definitively identified. iucr.orgnih.gov The functions of many genes within the dynemicin BGC remain speculative. For instance, bioinformatics analysis has identified putative oxidoreductases and cytochromes P450 (like E10, orf19, and E13) that likely play roles in the extensive oxidation required, but their precise functions and order of operations are still under investigation. nih.govresearchgate.net Future research will undoubtedly focus on the heterologous expression and in vitro characterization of these unassigned enzymes to fully map out the biosynthetic network. iucr.orgnih.gov

Table 1: Key Known and Putative Enzymes in this compound Biosynthesis

| Enzyme/Protein | Type | Proposed Function | Status |

| DynE8 | Iterative Type I PKS | Synthesizes polyketide precursors for both the enediyne and anthraquinone moieties. nih.govresearchgate.net | Characterized |

| Iodoanthracene-γ-thiolactone | Intermediate | A key mid-pathway intermediate that links the two halves of the molecule. nih.govnih.gov | Identified |

| DynU16 | START/Bet v1-like | Putative cyclase or dehydratase involved in anthraquinone precursor processing. iucr.org | Putative |

| E10, orf19 | Cytochrome P450 | Hydroxylation of the anthraquinone core. nih.govresearchgate.net | Putative |

| E13 | Flavin-dependent oxidoreductase | Candidate for oxidative tailoring of the anthraquinone moiety. nih.gov | Putative |

| DynF | β-barrel structure | Binds fatty acids; precise role in biosynthesis is unclear. nih.gov | Characterized |

Development of Novel Synthetic Methodologies for Chemical Libraries

The high structural complexity, reactivity, and natural scarcity of this compound have made its chemical modification difficult. Total synthesis provides a powerful alternative, not only to confirm the structure and absolute configuration of the natural product but also to generate analogs with potentially improved therapeutic properties. researchgate.net The development of convergent synthetic routes, where complex fragments are prepared separately and then combined in late-stage coupling reactions, has been a key strategy. researchgate.net

Future efforts are focused on creating chemical libraries of this compound analogs. researchgate.net These libraries, containing molecules with systematic variations, are essential for exploring structure-activity relationships (SAR). By altering specific functional groups, researchers can probe their importance for DNA binding, reductive activation, and cytotoxicity. For example, synthetic work has already shown that modifications to the anthraquinone ring and the epoxide can modulate biological activity.

Emerging synthetic methodologies that can accelerate the creation of these libraries include:

Mutasynthesis: This "semi-synthetic" approach combines chemical synthesis with the natural biosynthetic machinery. nih.gov Researchers can synthesize modified versions of a natural intermediate (like the iodoanthracene thiolactone) and feed them to a mutant strain of M. chersina that is blocked in producing the natural intermediate. nih.gov The bacterium's enzymes then process the synthetic precursor to generate a novel this compound analog. This strategy opens the door to creating derivatives that would be difficult to access through total synthesis alone. nih.gov

Flow Chemistry: For specific synthetic steps, such as oxidations, continuous flow chemistry can offer significant advantages over traditional batch processing, including improved safety, higher throughput, and better scalability.

Combinatorial Chemistry: The principles of combinatorial chemistry, which involve the rapid synthesis of large numbers of related compounds, are being applied to create diverse libraries of the enediyne and anthraquinone fragments for subsequent coupling. researchgate.net

These advanced synthetic strategies will enable a more thorough exploration of the chemical space around this compound, leading to the identification of new analogs with enhanced potency, greater tumor selectivity, and reduced toxicity. tandfonline.com

Advanced Computational Biology for Predictive Modeling

Computational biology has become an indispensable tool for understanding the complex behavior of this compound at a molecular level. nust.edu.pk Methods such as density functional theory (DFT), quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations are used to build predictive models that can guide synthetic efforts and explain experimental observations. smu.edupnas.org

A key area of computational investigation is the interaction of this compound with its DNA target. Early models focused on an intercalation mechanism, where the flat anthraquinone ring slides between DNA base pairs. nih.gov However, more recent and sophisticated computational studies have proposed a more nuanced "insertion-intercalation model." smu.eduacs.org These models suggest that the biologically active docking mode is an "edge-on" insertion into the minor groove of DNA, which correctly orients the molecule for the triggering of the enediyne core. smu.edu In contrast, a deep intercalation mode may actually suppress the Bergman cyclization and deactivate the drug. smu.edu

Predictive modeling is also crucial for:

Understanding the Triggering Mechanism: Computational studies have modeled the entire activation sequence, from the initial reduction of the anthraquinone to the epoxide ring-opening and the subsequent Bergman cyclization that forms the reactive p-benzyne biradical. smu.eduacs.org These models help calculate the energy barriers for each step, explaining how the molecule is "armed" only after reaching its target. smu.edu

Predicting Analog Activity: Before embarking on complex and resource-intensive syntheses, computational docking and dynamics simulations can be used to predict how a novel analog will interact with DNA. researchgate.netyoutube.com By modeling changes in binding energy, geometry, and the activation barrier of the Bergman cyclization, researchers can prioritize the synthesis of analogs most likely to have desired properties. acs.org

Designing Novel Inhibitors: While much focus is on enhancing this compound's activity, computational models can also be used to design inhibitors or molecules that mimic parts of its structure to probe biological pathways. researchgate.net

As computational power and algorithmic accuracy increase, these in silico methods will become even more central to the rational design of the next generation of Dynemicin-based therapeutics, creating a synergistic cycle of prediction, synthesis, and testing. youtube.com

Exploration of Alternative Biological Targets and Mechanisms

The primary and most well-documented mechanism of action for this compound is its ability to bind to the minor groove of B-DNA and cause double-strand breaks through the action of its p-benzyne biradical. nih.govnih.gov The cutting preference is generally on the 3' side of purine (B94841) bases. nih.gov However, the extreme potency and complex cellular responses elicited by this compound and its analogs have led some researchers to question whether DNA damage is the sole explanation for its biological activity.

Some evidence suggests that enediyne compounds may interact with specific proteins or other cellular machinery. The observation that different enantiomers (mirror-image isomers) of synthetic enediyne analogs can have dramatically different cytotoxicities points towards a specific cellular activation process, which could potentially involve an enzymatic step. tandfonline.com This stereospecificity is often a hallmark of protein-ligand interactions rather than simple chemical reactivity with DNA.

Furthermore, studies on the induction of apoptosis (programmed cell death) by some enediyne analogs have shown that they can act as inhibitors of apoptosis induced by other agents, such as UV radiation. tandfonline.com This suggests a more complex interaction with cellular signaling pathways that is not solely dependent on DNA fragmentation. It raises the possibility that these molecules may interact with specific protein-mediated mechanisms that regulate cell death. tandfonline.com

Future research will likely explore these alternative hypotheses:

Target Deconvolution: Using techniques like chemical proteomics, researchers could identify potential protein binding partners of this compound or its analogs. This could uncover entirely new targets and mechanisms of action.

Pathway Analysis: Investigating the impact of this compound on cellular signaling pathways beyond the DNA damage response could reveal novel effects on cell cycle regulation, apoptosis, or other critical processes.

Mechanism of Double-Strand Breaks: Computational models and experimental data suggest that double-strand scission by this compound is a two-step process, likely involving two separate drug molecules, which helps explain the observed high ratio of single- to double-strand breaks. smu.edunih.gov Further exploration of this multi-step mechanism is warranted.

While DNA remains the primary target, exploring these alternative avenues could provide a more complete picture of this compound's pharmacology and open up new therapeutic strategies.

Challenges in Translational Research and Therapeutic Development

Translating a potent but highly toxic natural product like this compound from a laboratory curiosity into a clinical therapeutic is fraught with challenges. The journey from "bench-to-bedside" often encounters a "valley of death," where promising preclinical compounds fail to become approved drugs due to issues with efficacy, safety, or scalability. sanguinebio.comnih.gov

The primary obstacle for this compound is its broad-spectrum cytotoxicity. wikipedia.org Because it targets DNA, a molecule fundamental to all cells, it does not discriminate well between cancerous and healthy, rapidly dividing cells, leading to severe side effects. wikipedia.org While early in vivo studies in mice showed efficacy against leukemia, breast, and lung cancers, its toxicity has prevented human trials. wikipedia.org

Key challenges and future strategies to overcome them include:

Improving Specificity: The development of synthetic analogs is aimed at creating molecules that are preferentially activated in the tumor microenvironment. For instance, analogs with polar substituents have shown higher activation by glutathione (B108866), a reducing agent often found at elevated levels in cancer cells, suggesting a potential for tissue-specific targeting.

Targeted Delivery Systems: A major focus of modern cancer therapy is the development of antibody-drug conjugates (ADCs). In this approach, a highly potent cytotoxic agent (the "payload") like a Dynemicin analog is chemically linked to a monoclonal antibody that specifically targets a protein overexpressed on the surface of cancer cells. This strategy has been explored for other enediynes like calicheamicin (B1180863) and represents a promising path forward for Dynemicin derivatives to minimize systemic toxicity and deliver the warhead directly to the tumor. tandfonline.com

Overcoming the "Valley of Death": General challenges in translational research include a lack of interdisciplinary collaboration between basic scientists and clinicians, insufficient funding, and complex regulatory hurdles. nih.govfuturebridge.comed.gov For a complex molecule like this compound, successful translation will require a concerted effort involving synthetic chemists, biochemists, computational biologists, pharmacologists, and clinicians working together to navigate these barriers. sanguinebio.com

The future of this compound as a therapeutic agent likely lies not in the natural product itself, but in rationally designed, synthetically accessible analogs incorporated into sophisticated targeted delivery systems.

Q & A

Q. How can systematic reviews synthesize conflicting evidence on this compound’s mechanism of action?

Q. What frameworks guide the integration of multi-omics data in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.